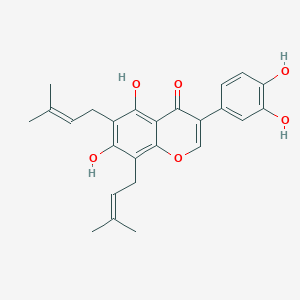

6,8-Diprenylorobol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6,8-Diprenylorobol can be synthesized through prenylation of isoflavones. The reaction typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources such as the leaves of Cudrania tricuspidata. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Análisis De Reacciones Químicas

Inhibition of CYP2J2 Enzymatic Activity

6,8-Diprenylorobol acts as a noncompetitive inhibitor of CYP2J2, a cytochrome P450 enzyme involved in metabolizing drugs and endogenous compounds. Key findings include:

Table 1: CYP2J2 Inhibition Parameters

| Substrate | Inhibition Type | (μM) | IC (μM) |

|---|---|---|---|

| Astemizole | Noncompetitive | 9.46 | 7.33 |

| Ebastine | Noncompetitive | 2.61 | - |

-

Mechanism : The compound binds to CYP2J2’s allosteric site, altering enzyme conformation without competing with substrates. This was confirmed via Dixon and Lineweaver-Burk plots .

-

Significance : CYP2J2 inhibition reduces the metabolism of arachidonic acid to oncogenic epoxyeicosatrienoic acids (EETs), contributing to anticancer effects .

Modulation of α-Glucosidase Activity

This compound inhibits α-glucosidase, an enzyme critical for carbohydrate digestion, through specific molecular interactions:

Table 2: Key Binding Interactions with α-Glucosidase

| Compound | Hydrogen Bonding Residues | Alkyl Interactions |

|---|---|---|

| This compound | Gln603, Phe450, Asp474 | Isoprenyl units |

-

Mechanism : Molecular docking studies reveal hydrogen bonds between the compound’s hydroxyl/methoxy groups and enzyme residues (e.g., Gln603, Asp203), alongside hydrophobic interactions from prenyl groups .

-

Outcome : Disruption of α-glucosidase activity reduces glucose absorption, highlighting antidiabetic potential .

Induction of Apoptotic Signaling Pathways

This compound triggers caspase-dependent apoptosis in cancer cells via:

Table 3: Apoptosis-Related Protein Modulation

| Protein | Effect (↑/↓) | Role in Apoptosis |

|---|---|---|

| Cleaved PARP1 | ↑ | DNA repair inhibition |

| Cleaved Caspase-3/7 | ↑ | Executioner caspase activation |

| Bax/Bcl2 Ratio | ↑ | Mitochondrial outer membrane permeabilization |

-

Mechanism : The compound upregulates pro-apoptotic proteins (Bax, Bim) and downregulates anti-apoptotic proteins (Bcl2, BclXL). Concurrently, it activates FOXO3, a transcription factor linked to DNA damage responses .

-

Associated Reactions : Increased ROS production ( in Huh-7 cells) leads to mitochondrial membrane depolarization and cytochrome c release .

Cell Cycle Arrest via p21/p27 Upregulation

This compound induces G0/1 phase arrest by modulating cyclin-dependent kinase inhibitors:

Table 4: Cell Cycle Arrest in Hepatocellular Carcinoma Cells

| Cell Line | 24 h Treatment (40 μM) | 48 h Treatment (40 μM) |

|---|---|---|

| Huh-7 | 62% G0/1 population | 75% G0/1 population |

| HepG2 | 40% G0/1 population | 58% G0/1 population |

-

Mechanism : Elevated p21 and p27 levels inhibit cyclin-CDK complexes, halting cell cycle progression .

ROS-Mediated DNA Fragmentation

This compound increases reactive oxygen species (ROS), leading to DNA damage:

Aplicaciones Científicas De Investigación

Case Studies

-

Colon Cancer Cells :

- Study Findings : In a study on LoVo and HCT15 cells, 6,8-diprenylorobol reduced cell viability by over 50% at concentrations of 40 μM after 72 hours. The late apoptotic cell population increased significantly with treatment .

- : The compound exhibits a dose- and time-dependent antiproliferative effect against colon cancer cells.

-

Hepatocellular Carcinoma :

- Study Overview : Similar effects were observed in HepG2 cells, where this compound induced apoptosis through ROS generation and modulation of apoptotic proteins.

Summary Table of Anticancer Effects

| Cancer Type | Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|---|

| Colon Cancer | LoVo | 40 | >50 | p53 activation, ROS generation |

| HCT15 | 40-60 | >50 | p53 activation, ROS generation | |

| Hepatocellular Carcinoma | HepG2 | Varies | Significant | Apoptotic modulation |

Case Studies

- Endometriosis Cell Lines :

- Study Findings : Research demonstrated that this compound significantly reduced cellular proliferation in VK2/E6E7 and End1/E6E7 cells. The compound's combination with calcium regulators further decreased calcium accumulation in these cells .

- : These findings suggest that this compound may serve as a potential adjuvant therapy for managing endometriosis.

Summary Table of Endometriosis Effects

| Cell Type | Treatment Duration (hrs) | Effects Observed |

|---|---|---|

| VK2/E6E7 | Varies | Reduced proliferation, disrupted calcium homeostasis |

| End1/E6E7 | Varies | Decreased mitochondrial respiration |

Mecanismo De Acción

6,8-Diprenylorobol exerts its effects through several molecular targets and pathways:

Activation of FOXO3: This leads to the induction of apoptosis in cancer cells.

Inhibition of CYP2J2: This enzyme inhibition contributes to its anticancer effects.

Activation of p53 Pathway: This pathway is crucial for the induction of apoptosis and cell cycle arrest.

Comparación Con Compuestos Similares

6,8-Diprenylorobol is unique among prenylated flavonoids due to its specific biological activities. Similar compounds include:

6,8-Diprenyl-4′-methyl-naringenin: Exhibits cytotoxic activity against various cancer cell lines.

Other Prenylated Flavonoids: Such as those found in Morus alba and Humulus lupulus, which also show anticancer and anti-inflammatory properties.

Actividad Biológica

6,8-Diprenylorobol is a flavonoid compound primarily extracted from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis. It has garnered attention in recent years for its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its effects on various cancer cell lines and other physiological functions.

Anticancer Effects

-

Hepatocellular Carcinoma (HCC)

- Cell Viability and Proliferation : In studies involving HepG2 and Huh-7 cell lines, this compound significantly decreased cell viability and proliferation rates. The treatment led to an increased population in the G1 phase of the cell cycle, indicating cell cycle arrest .

- Apoptosis Induction : The compound was shown to increase apoptotic markers such as cleaved PARP1 and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl2 and BclXL. This suggests that this compound induces apoptosis through a mitochondrial pathway .

-

Colon Cancer

- Cell Line Studies : In human colon cancer cells (LoVo and HCT15), this compound exhibited dose-dependent antiproliferative effects. A concentration of 40 μM for 72 hours reduced cell viability by over 50% .

- Mechanistic Insights : The activation of p53 and the generation of reactive oxygen species (ROS) were identified as key mechanisms through which this compound exerts its anticancer effects. The compound suppressed the phosphorylation of Akt and MAPK pathways, further contributing to its efficacy against cancer cells .

-

Endometriosis

- Cell Proliferation Suppression : In studies on VK2/E6E7 and End1/E6E7 cells associated with endometriosis, this compound inhibited cellular proliferation while disrupting mitochondrial membrane potential (MMP) and calcium homeostasis .

- Pathway Regulation : The compound inactivated AKT pathways while activating P38 MAPK pathways, leading to decreased ATP production and increased ROS generation in endometriosis cells .

Summary of Research Findings

| Study Focus | Cell Lines | Key Findings | Mechanisms |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, Huh-7 | Decreased viability; increased apoptosis | Increased cleaved PARP1, caspase-3 |

| Colon Cancer | LoVo, HCT15 | Dose-dependent inhibition of proliferation | Activation of p53; increased ROS |

| Endometriosis | VK2/E6E7, End1/E6E7 | Suppressed proliferation; disrupted MMP | Inactivation of AKT; activation of P38 MAPK |

Case Study 1: HepG2 Cell Line

In a controlled experiment, HepG2 cells treated with varying concentrations of this compound showed a marked decrease in cell viability after 48 hours. Annexin V/PI staining confirmed an increase in early apoptotic cells, supporting the hypothesis that this compound promotes apoptosis in liver cancer cells .

Case Study 2: Colon Cancer Cells

Research indicated that treatment with 60 μM of this compound for 72 hours resulted in a significant increase in late apoptotic cells in LoVo (70%) and HCT15 (90%) lines. This was accompanied by DNA fragmentation analysis confirming apoptosis induction .

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUIRSVJXOFAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346874 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-70-6 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?

A: this compound has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []

Q2: What is the structural characterization of this compound?

A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that this compound is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []

Q3: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies suggest that specific structural features of this compound are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []

Q4: Has this compound been tested in in vitro and in vivo models?

A: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that this compound might have potential in managing endometriosis. []

Q5: Are there any analytical techniques used to study this compound?

A: Various analytical methods have been employed to isolate, purify, and characterize this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify this compound in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of this compound from natural sources. []

Q6: What are the known sources of this compound?

A: this compound has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of this compound can vary depending on the plant part, species, and extraction method.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.